Trimethoxytranylcypromine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the methylation of tranylcypromine using methanol and a suitable catalyst under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of trimethoxytranylcypromine can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the continuous addition of reactants and removal of products, maintaining optimal reaction conditions throughout the process .
Chemical Reactions Analysis
Types of Reactions
Trimethoxytranylcypromine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, acids, secondary amines, and substituted compounds .
Scientific Research Applications
Trimethoxytranylcypromine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for mood disorders and other neurological conditions.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
Trimethoxytranylcypromine exerts its effects by irreversibly inhibiting monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines such as serotonin, norepinephrine, and dopamine . By inhibiting MAO, the compound increases the levels of these neurotransmitters in the brain, leading to improved mood and reduced symptoms of depression . The molecular targets include MAO-A and MAO-B isoforms, and the pathways involved are related to neurotransmitter metabolism and signaling .
Comparison with Similar Compounds
Similar Compounds
Tranylcypromine: The parent compound, used as an antidepressant.
Phenelzine: Another MAOI with similar therapeutic effects.
Isocarboxazid: A hydrazine derivative MAOI used in the treatment of depression.
Uniqueness
Trimethoxytranylcypromine is unique due to the presence of methoxy groups, which enhance its chemical stability and potential therapeutic effects. The methoxy groups also provide additional sites for chemical modification, allowing for the development of new derivatives with improved properties .
Properties
CAS No. |
20186-45-2 |
---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(1S,2R)-2-(3,4,5-trimethoxyphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C12H17NO3/c1-14-10-4-7(8-6-9(8)13)5-11(15-2)12(10)16-3/h4-5,8-9H,6,13H2,1-3H3/t8-,9+/m1/s1 |
InChI Key |
HNYWYOQSLRJIMG-BDAKNGLRSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2C[C@@H]2N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC2N |
Origin of Product |
United States |
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